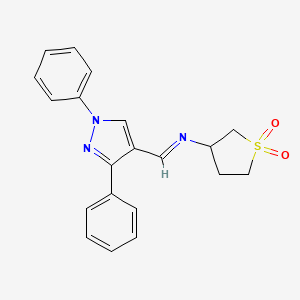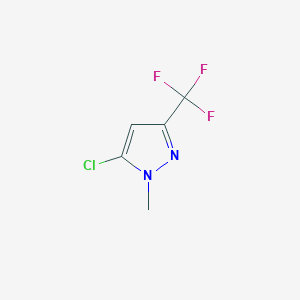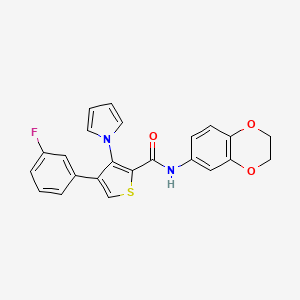![molecular formula C15H15N3S2 B2484389 N-cyclopentyl-5-(thiophène-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708995-54-4](/img/structure/B2484389.png)
N-cyclopentyl-5-(thiophène-2-yl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-d]pyrimidin-4-amine compounds are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities and are considered valuable in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine compounds is characterized by a pyrimidine ring fused to a thiophene ring . The specific structure can vary depending on the substituents on the pyrimidine ring .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-amine compounds can undergo various chemical reactions, including condensation and cyclization . The specific reactions can vary depending on the substituents on the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-amine compounds can vary depending on their specific structure. These properties can include solubility, stability, and reactivity .Applications De Recherche Scientifique
Inhibiteur de la bd Oxydase de Mycobacterium Tuberculosis
Ce composé a été utilisé dans le développement d'inhibiteurs de la bd oxydase de Mycobacterium tuberculosis . Cette enzyme est une cible médicamenteuse attrayante dans Mycobacterium tuberculosis, en particulier dans le contexte du développement d'une association médicamenteuse ciblant le métabolisme énergétique . Le composé a montré une activité inhibitrice contre Mycobacterium bovis BCG et la souche clinique isolée de Mycobacterium tuberculosis N0145 avec des valeurs d'IC50 ATP de 6 à 54 μM .
Agent Anticancéreux
Le composé a été testé contre diverses lignées de cellules cancéreuses, y compris le cancer gastrique humain (NUGC), le cancer colorectal humain (DLD1), le cancer du foie humain (HA22T et HEPG2), le cancer du sein humain (MCF) et le carcinome nasopharyngé (HONE1) . Les résultats de ces tests pourraient fournir des informations précieuses sur l'utilisation potentielle de ce composé dans le traitement du cancer.
Agent Antibactérien
Le composé a montré des effets inhibiteurs contre diverses souches bactériennes . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux agents antibactériens.
Sonde de la Voie de Phosphorylation Oxydative
Le composé peut être utilisé comme outil pour sonder la voie de phosphorylation oxydative mycobactérienne . Cela pourrait aider les chercheurs à mieux comprendre cette voie et à développer de nouveaux médicaments la ciblant.
Sonde Chimique pour les Conditions Physiologiques
Le composé a été identifié comme une bonne sonde chimique pour interroger la fonction du Cyt-bd mycobactérien dans diverses conditions physiologiques . Cela pourrait fournir des informations précieuses sur le rôle de cette enzyme dans la physiologie des mycobactéries.
Applications Thérapeutiques Potentielles
Le composé, également connu sous le nom de CPI-1205, fait actuellement l'objet de recherches pour son potentiel thérapeutique dans divers domaines. Bien que les applications spécifiques ne soient pas détaillées, cela suggère que le composé pourrait avoir une large gamme d'utilisations en médecine.
Mécanisme D'action
Target of Action
The primary target of N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine, also known as CPI-1205, is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death . The compound’s interaction with its target results in changes in the ATP levels of the bacteria .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the energy metabolism of the bacteria, leading to ATP depletion .
Pharmacokinetics
The pharmacokinetics of this compound are currently under research . bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The compound has been found to be less potent against M. tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis, which can affect the compound’s efficacy
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-2-5-10(4-1)18-14-13-11(12-6-3-7-19-12)8-20-15(13)17-9-16-14/h3,6-10H,1-2,4-5H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPWNVNNMXFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2484310.png)
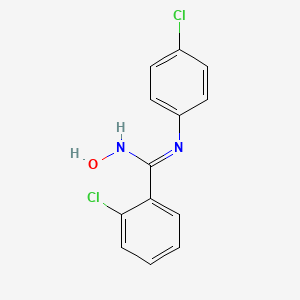
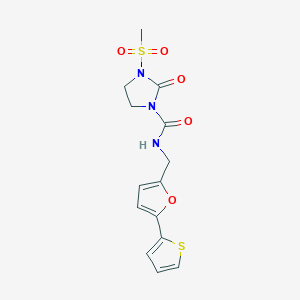
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)
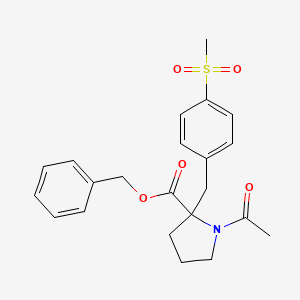
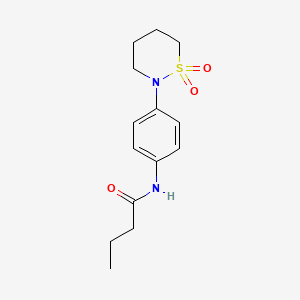
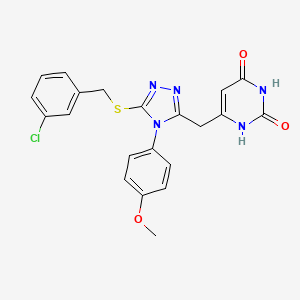
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)
